molecular formula C15H21BO4 B1335877 [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate CAS No. 562098-08-2

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate

Cat. No. B1335877
M. Wt: 276.14 g/mol
InChI Key: CINSSLPYZWYFSB-UHFFFAOYSA-N
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Description

“[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate” is a chemical compound with the molecular formula C15H21BO4 . It is related to Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate . The compound is used as a reagent in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a phenyl ring attached to a methyl acetate group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact bond lengths and angles could not be found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted density of 0.99±0.1 g/cm3, a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), a flash point of 225°F, and a vapor pressure of 0.00586mmHg at 25°C . The compound’s refractive index is 1.49 .

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Field: Organic Chemistry
    • Application: This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Method: The exact method would depend on the specific reaction conditions and the alkylbenzene used. Generally, the reaction would involve mixing the alkylbenzene with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane and a palladium catalyst under suitable conditions .
    • Results: The result is the formation of pinacol benzyl boronate .
  • Hydroboration of Alkynes and Alkenes

    • Field: Organic Chemistry
    • Application: This compound can be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
    • Method: The exact method would depend on the specific reaction conditions and the alkyne or alkene used. Generally, the reaction would involve mixing the alkyne or alkene with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane and a transition metal catalyst under suitable conditions .
    • Results: The result is the formation of a boronate .
  • Coupling with Aryl Iodides

    • Field: Organic Chemistry
    • Application: This compound can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
    • Method: The exact method would depend on the specific reaction conditions and the aryl iodide used. Generally, the reaction would involve mixing the aryl iodide with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane and a copper catalyst under suitable conditions .
    • Results: The result is the formation of aryl boronates .
  • Asymmetric Hydroboration of 1,3-Enynes

    • Field: Organic Chemistry
    • Application: This compound can be used for the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
    • Method: The exact method would depend on the specific reaction conditions and the 1,3-enyne used. Generally, the reaction would involve mixing the 1,3-enyne with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane under suitable conditions .
    • Results: The result is the formation of chiral allenyl boronates .
  • Borylation of Arenes

    • Field: Organic Chemistry
    • Application: Compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for the borylation of arenes .
    • Method: The exact method would depend on the specific reaction conditions and the arene used. Generally, the reaction would involve mixing the arene with a similar compound and a suitable catalyst under appropriate conditions .
    • Results: The result is the formation of aryl boronates .
  • Preparation of Fluorenylborolane

    • Field: Organic Chemistry
    • Application: Similar compounds can be used to prepare fluorenylborolane .
    • Method: The exact method would depend on the specific reaction conditions. Generally, the reaction would involve mixing the starting materials with a similar compound under suitable conditions .
    • Results: The result is the formation of fluorenylborolane .

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P305+P351+P338) .

properties

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-11(17)18-10-12-6-8-13(9-7-12)16-19-14(2,3)15(4,5)20-16/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINSSLPYZWYFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408407
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate

CAS RN

562098-08-2
Record name [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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